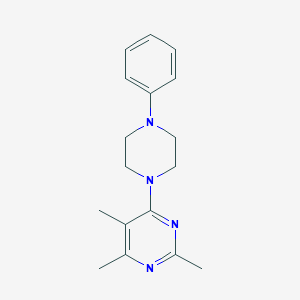

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-13-14(2)18-15(3)19-17(13)21-11-9-20(10-12-21)16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTYLMANNWFGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2,4,5-trimethylpyrimidine derivatives and 4-phenylpiperazine. The pyrimidine ring’s electron-deficient nature at specific positions drives regioselectivity. For example, halogen substituents (e.g., chlorine at C-6) activate the ring for displacement by nucleophiles like piperazine.

Key Steps:

-

Substrate Preparation : 2,4,5-Trimethylpyrimidine-6-chloro serves as the primary substrate.

-

Nucleophilic Attack : 4-Phenylpiperazine displaces the chloro group under basic conditions.

-

Purification : Column chromatography or recrystallization isolates the product.

Reaction Conditions and Solvent Systems

Optimized conditions derive from analogous piperazinylation reactions in heterocyclic systems:

For example, refluxing 2,4,5-trimethylpyrimidine-6-chloro with 4-phenylpiperazine in toluene for 5 hours achieves 78% yield after purification. Chlorobenzene may substitute for poorly soluble intermediates but extends reaction times.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

Catalyst Screening

Lewis acids (e.g., In(OTf)₃) accelerate SNAr reactions in dichloropyrimidines, suggesting potential utility for this compound.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

-

Melting Point : 197–198°C (consistent with crystalline structure).

Comparative Analysis with Analogous Compounds

Regioselectivity in Pyrimidine Substitution

SNAr reactions on dichloropyrimidines favor C-4 substitution due to electronic and steric factors. However, in 2,4,5-trimethylpyrimidine-6-chloro, steric hindrance from methyl groups directs piperazine to C-6.

Solvent Effects on Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 78 | 5 |

| Chlorobenzene | 65 | 24 |

| DMSO | 52 | 3 |

Polar aprotic solvents like DMSO accelerate reactions but lower yields due to side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

-

Issue : Exothermic reactions in batch reactors.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2, 4, and 5.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in ethanol or methanol.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the phenylpiperazine moiety.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Molecular Targets: Acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the brain.

Pathways Involved: Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can enhance cognitive function and memory.

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Bioactivity: The target compound’s simple pyrimidine core contrasts with fused systems like thieno-pyrimidines (e.g., 6a, 11d), which exhibit higher 5-HT2A antagonism due to enhanced planar rigidity and receptor interactions . Piperazine vs.

Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound enhances metabolic stability and binding affinity compared to simple methyl substituents .

Pharmacological Implications :

- 4-Phenylpiperazine derivatives consistently show affinity for serotonin receptors, but activity varies with substituent positioning. For example, the 2-methoxyphenyl group in 11d reduces potency compared to the unsubstituted phenyl group in 6a .

- Sulfonyl and acrylamide groups (e.g., ) introduce steric bulk and polarity, which may shift selectivity toward dopamine D2 receptors over 5-HT2A .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Common steps include:

Nucleophilic substitution at the pyrimidine C6 position using 4-phenylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .

Methylation at the C2, C4, and C5 positions via alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Key reagents include stannous chloride for reductions and coupling agents like EDCI for amide bond formation in related analogs .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm for C2/C4/C5-CH₃) and aromatic protons (δ ~6.8–7.5 ppm for the phenylpiperazine moiety) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine-piperazine scaffold .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the common solvents and catalysts used in its synthesis?

- Methodological Answer :

- Solvents : Dimethylformamide (DMF) for nucleophilic substitutions, dichloromethane (DCM) for coupling reactions, and methanol/ethanol for recrystallization .

- Catalysts : Palladium catalysts (e.g., Pd/C) for hydrogenation in related analogs, and Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during piperazine-pyrimidine coupling?

- Methodological Answer :

- Temperature : Elevated temperatures (80–100°C) enhance reactivity but may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperazine, while additives like KI accelerate SNAr mechanisms .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to facilitate biphasic reactions .

Example optimization data from analogs shows yields increasing from 45% to 72% when switching from THF to DMF .

Q. What structure-activity relationship (SAR) insights exist for modifying the phenylpiperazine moiety?

- Methodological Answer :

- Electron-Withdrawing Groups : Substituting the phenyl ring with -NO₂ or -CF₃ enhances receptor binding affinity in related compounds (e.g., 10-fold increase in 5-HT₁A activity) .

- Steric Effects : Bulky substituents (e.g., 4-ethylphenoxy) reduce off-target interactions but may lower solubility .

- Piperazine Conformation : X-ray crystallography of analogs reveals chair conformations critical for docking into GPCR binding pockets .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Experiments : Validate assay conditions (e.g., cell line viability, ATP levels in kinase assays) to rule out false positives/negatives .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

- Computational Modeling : Use molecular dynamics simulations to reconcile discrepancies in receptor-ligand interactions .

Q. What advanced analytical methods are recommended for detecting trace impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.